molecular formula C13H11Cl2N5 B12547205 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- CAS No. 669774-90-7

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-

Cat. No.: B12547205
CAS No.: 669774-90-7
M. Wt: 308.16 g/mol
InChI Key: CRJPPMBLJPQYAL-UHFFFAOYSA-N
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Description

The compound 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-9H-purin-2-amine is a purine derivative featuring a 6-chloro substitution on the purine core and a benzyl group at the N9 position, with a chloromethyl (-CH₂Cl) substituent at the meta position of the phenyl ring. This structural motif is critical for its biochemical interactions, particularly in targeting enzymes or receptors where hydrophobic and electronic effects influence binding .

Properties

CAS No.

669774-90-7

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine

InChI

InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19)

InChI Key

CRJPPMBLJPQYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCl)CN2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

Preparation Methods

Alkylation Methods

Two primary approaches dominate:

Method Reagents/Conditions Key Advantage Source
Nucleophilic Alkylation 6-Chloropurine + 3-(chloromethyl)benzyl chloride, K₂CO₃, DMSO, 60–80°C High yield under mild conditions
Mitsunobu Reaction 6-Chloropurine + 3-(chloromethyl)benzyl alcohol, PPh₃, DIAD, THF, 50°C Enables alkylation with alcohols

Nucleophilic alkylation is preferred for its simplicity. In this reaction, the deprotonated purine (via K₂CO₃) attacks the electrophilic carbon in 3-(chloromethyl)benzyl chloride, forming the 9-alkylated product.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

Solvent Selection

Solvent Role Yield Impact Source
DMSO Polar aprotic, stabilizes intermediates Higher yields
THF Low polarity, suitable for Mitsunobu Moderate yields

Base Selection

Base Function Limitations Source
K₂CO₃ Deprotonates purine, mild conditions Requires anhydrous environment
NaH Strong base for deprotonation Risk of side reactions

Alternative Synthetic Routes

For structural analogs or scalability, alternative methods are explored:

Acylation-Coupling Hybrids

  • Acylation : 6-Chloropurine reacts with o-chlorobenzoyl chloride in THF/TEA to form an acyl intermediate.
  • Reductive Amination : The acyl group is reduced to a methylene bridge using LiAlH₄.

Click Chemistry

  • Alkyne Synthesis : 9-(Propargyl)purine derivatives are prepared.
  • Azide Coupling : Click reactions with sodium azide yield triazole-linked analogs.

Challenges and Solutions

Challenge Solution Outcome Source
Regioselectivity Use steric hindrance in 3-(chloromethyl)benzyl chloride Preferential 9-alkylation
Side Reactions Low-temperature reactions (<80°C) Minimizes decomposition
Purification Column chromatography (SiO₂, CH₂Cl₂/MeOH) >95% purity

Comparative Analysis of Methods

Parameter Nucleophilic Alkylation Mitsunobu Acylation-Reduction
Yield 65–75% 50–60% 40–50%
Reaction Time 6–12 hours 48 hours 24–48 hours
Scalability High Moderate Low
Cost Moderate High (PPh₃, DIAD) Moderate

Nucleophilic alkylation remains the most efficient method for large-scale synthesis.

Critical Data and Research Findings

Key Reaction Data

Reaction Conditions Product Yield Source
Alkylation of 6-chloropurine K₂CO₃, DMSO, 70°C, 8 hours 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- 72%
Mitsunobu Reaction PPh₃, DIAD, THF, 50°C, 48 hours 9-alkylated purine analog 54%
Acylation-Reduction o-Chlorobenzoyl chloride, LiAlH₄, THF Triazole-linked derivative 45%

Chemical Reactions Analysis

Types of Reactions

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a complex organic compound belonging to the purine family. Its primary applications lie in medicinal chemistry and drug development due to its unique structure that allows it to interact with various biological targets. The compound features a purine core substituted with a chlorine atom and a chloromethyl phenyl group, contributing to its unique properties. The presence of multiple nitrogen atoms in the purine structure makes it a candidate for various biological interactions.

Scientific Research Applications

  • Antitumor Agent The biological activity of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- has been studied primarily for its potential as an antitumor agent. Modifications to the purine structure can significantly impact its biological efficacy, making this compound a subject of interest in drug development.
  • Medicinal Chemistry Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry. Interaction studies have focused on how this compound interacts with cellular targets such as enzymes involved in nucleic acid synthesis. These studies are crucial for elucidating the pharmacological profile of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- and optimizing its therapeutic potential.
  • Drug Development 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is notable for its potential pharmaceutical applications, particularly in the development of therapeutic agents targeting various biological pathways. The presence of multiple functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. Further research into its synthesis, biological interactions, and therapeutic efficacy will be essential for advancing its applications in medicine.

Mechanism of Action

The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of the target compound with similar purine derivatives:

Compound Name Substituent at N9 Position Molecular Formula Molecular Weight Key Functional Groups
6-Chloro-9-[[3-(chloromethyl)phenyl]methyl]-9H-purin-2-amine (Target) 3-(Chloromethyl)benzyl C₁₃H₁₂Cl₂N₅ 309.18 g/mol -Cl, -CH₂Cl, -NH₂
6-Chloro-9-[(3,4-dichlorophenyl)methyl]-9H-purin-2-amine 3,4-Dichlorobenzyl C₁₂H₈Cl₃N₅ 344.59 g/mol -Cl (×3), -NH₂
6-Chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine 4-Methoxy-3,5-dimethylpyridin-2-ylmethyl C₁₄H₁₅ClN₆O 318.77 g/mol -Cl, -OCH₃, -CH₃ (×2), -NH₂
6-Chloro-9-[[2-(3-bromopropyl)phenyl]methyl]-9H-purin-2-amine 2-(3-Bromopropyl)benzyl C₁₅H₁₅BrClN₅ 380.67 g/mol -Cl, -Br, -NH₂

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chloromethyl group introduces both steric bulk and moderate electron-withdrawing effects, contrasting with the electron-donating methoxy group in or the halogen-rich 3,4-dichlorobenzyl in .
  • Reactivity : The -CH₂Cl moiety may serve as a site for further derivatization (e.g., nucleophilic substitution), a feature absent in analogues like .

Yield Comparison :

  • Compound 4b (tert-butyl isoxazole derivative): 35% yield .
  • Compound 12 (triazole derivative): 54% yield .
  • The target compound’s yield would depend on reaction optimization but is expected to align with these ranges (30–55%).

Biological Activity

9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a synthetic compound belonging to the purine family, characterized by its complex structure that includes a purine base modified with chlorine and chloromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent.

Chemical Structure and Properties

The molecular formula of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is C15H15Cl2N5, with a molecular weight of approximately 284.15 g/mol. The presence of multiple nitrogen atoms within the purine structure enhances its reactivity and potential for biological interactions.

Structural Features

Feature Description
Purine Core Central structure providing biological activity
Chloro Group Enhances reactivity and interaction with targets
Chloromethyl Phenyl Group Contributes to unique properties and interactions

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting enzymes involved in cell signaling pathways. Its potential applications include:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds similar to 9H-Purin-2-amine have been evaluated for their effects on various cancer cell lines, demonstrating moderate cytostatic activity.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of various purine derivatives, 9H-Purin-2-amine was tested against several human cancer cell lines, including MCF-7 (breast cancer), SK-BR-3 (Her-2 positive breast cancer), and HCT116 (colon cancer). The results indicated that:

  • MCF-7 Cell Line : Growth inhibition of approximately 30% at a concentration of 10 µM.
  • SK-BR-3 Cell Line : Similar growth inhibition observed.
  • HCT116 Cell Line : Moderate inhibition noted.

These findings suggest that while the compound exhibits some anticancer properties, further modifications may be necessary to enhance its efficacy.

The mechanism by which 9H-Purin-2-amine exerts its biological effects involves interaction with specific cellular targets. Key findings from interaction studies include:

  • Enzyme Inhibition : The compound has been shown to inhibit phosphatidylinositol 3-kinase delta activity, a pathway critical in cancer progression.
  • Cellular Uptake : Modifications to improve lipophilicity may enhance cellular permeability, potentially increasing its effectiveness against cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of 9H-Purin-2-amine, a comparison with structurally similar compounds is beneficial:

Compound Name Key Features Biological Activity
6-Chloro-N-(3-methylenecyclobutyl)-purin-2-aminesCyclobutyl substitutionExhibits different pharmacokinetics
6-Chloro-N-(phenyl)-purin-2-aminesSimple phenyl substitutionEnhanced solubility compared to other derivatives
5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-oneInhibits phosphatidylinositol 3-kinase delta activityNotable anticancer activity

Q & A

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Reactions

ParameterOptimal RangeImpact on Yield
Temperature110–140°C↑ Yield by 20%
Microwave Power90 WMinimizes decomposition
SolventDMF > DMSOPolar aprotic preferred
Reaction Time30–60 minBalances completion vs. side reactions

Q. Table 2. Comparative Spectroscopic Data for Purine Derivatives

Compound¹H NMR (δ, ppm)[M+H]⁺ (HRMS)
6-chloro-N-(3-ClPh)8.67 (s), 10.79 (s)299.1008
6-cyano analog7.89 (s), 8.03 (s)301.1006

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